molecular formula C15H17ClN4O B4707590 1-(4-chlorophenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-(4-chlorophenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4707590
M. Wt: 304.77 g/mol
InChI Key: JIATXBXWQQMSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as CPI-455, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of cancer. This compound belongs to the class of triazole-based compounds which have been found to have potent anticancer activity. CPI-455 has been shown to inhibit the activity of the histone methyltransferase EZH2, which is overexpressed in many types of cancer.

Mechanism of Action

1-(4-chlorophenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide inhibits the activity of EZH2 by binding to the catalytic domain of the enzyme. This results in the inhibition of histone methylation, which is an important epigenetic modification that regulates gene expression. The inhibition of EZH2 activity by this compound leads to the downregulation of several oncogenes and the upregulation of tumor suppressor genes, which results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in cancer cells. It has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the invasiveness and metastatic potential of cancer cells. This compound has also been found to sensitize cancer cells to chemotherapy and radiation therapy, which enhances their efficacy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-chlorophenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide is its potent activity against several types of cancer cells. It has also been found to have a favorable pharmacokinetic profile, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its selectivity for EZH2, which may limit its efficacy in certain types of cancer cells that do not overexpress this enzyme.

Future Directions

There are several future directions for the research and development of 1-(4-chlorophenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide. One of the main areas of focus is the optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, combination therapy with other anticancer agents is being explored to enhance the efficacy of this compound and overcome resistance mechanisms. Finally, the development of analogs and derivatives of this compound is also being pursued to improve its potency and selectivity.

Scientific Research Applications

1-(4-chlorophenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential use as a therapeutic agent in the treatment of cancer. It has been found to have potent activity against several types of cancer cells, including breast, prostate, and lung cancer cells. This compound has been shown to inhibit the activity of EZH2, which is a histone methyltransferase that plays a critical role in the development and progression of cancer.

properties

IUPAC Name

1-(4-chlorophenyl)-N-cyclopentyl-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c1-10-14(15(21)17-12-4-2-3-5-12)18-19-20(10)13-8-6-11(16)7-9-13/h6-9,12H,2-5H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIATXBXWQQMSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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